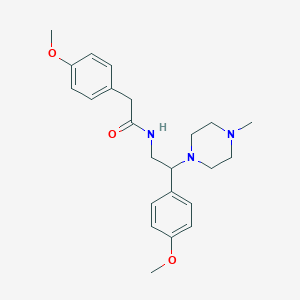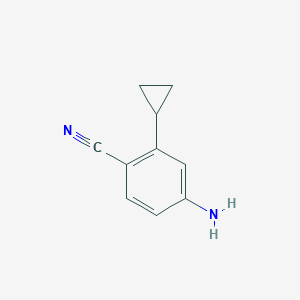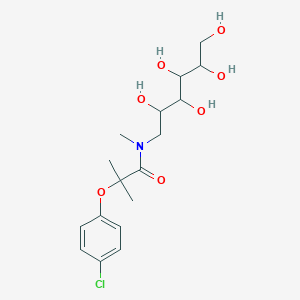
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide, also known as CDP-choline, is a synthetic compound that is widely used in scientific research. It is a choline-containing compound that has been shown to have a number of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is not fully understood. It is thought to work by increasing the synthesis of phosphatidylcholine, which is important for the structure and function of cell membranes. It may also have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide has a number of biochemical and physiological effects. It has been shown to increase the synthesis of phosphatidylcholine in the brain, which is important for the maintenance of cell membranes. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. In addition, it has been shown to have neuroprotective effects, reducing oxidative stress and inflammation.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide has a number of advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It is also relatively non-toxic, and has been shown to have few side effects in animal studies. However, there are also some limitations to its use. It can be expensive to synthesize, and its effects can be difficult to measure in vivo.
将来の方向性
There are a number of future directions for research on 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide. One area of interest is its potential as a treatment for neurological disorders. It has been shown to have neuroprotective effects in animal studies, and is being studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and stroke. Another area of interest is its effects on athletic performance. It has been shown to improve cognitive function and reaction time in athletes, and is being studied as a potential ergogenic aid. Finally, there is interest in developing new synthetic methods for 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide that are more efficient and cost-effective.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is a choline-containing compound that has a number of scientific research applications. It is synthesized by the reaction of choline chloride with cytidine-5'-monophosphate, and has been shown to have neuroprotective effects and to increase the synthesis of phosphatidylcholine in the brain. It has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide, including its potential as a treatment for neurological disorders, its effects on athletic performance, and the development of new synthetic methods.
合成法
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is synthesized by the reaction of choline chloride with cytidine-5'-monophosphate (CMP). The reaction is catalyzed by the enzyme choline kinase, which is found in the liver and other tissues. The resulting product, 2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide, is then purified by chromatography and other methods.
科学的研究の応用
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide has a number of scientific research applications. It is used as a precursor for the synthesis of phosphatidylcholine, which is a major component of cell membranes. It has also been shown to have neuroprotective effects, and is being studied as a potential treatment for a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO7/c1-17(2,26-11-6-4-10(18)5-7-11)16(25)19(3)8-12(21)14(23)15(24)13(22)9-20/h4-7,12-15,20-24H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQMAXMPMGBXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N,2-dimethyl-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)
![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)

![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)
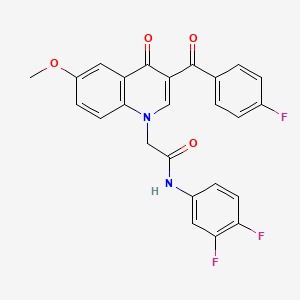
![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721097.png)
![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)
![N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2721101.png)
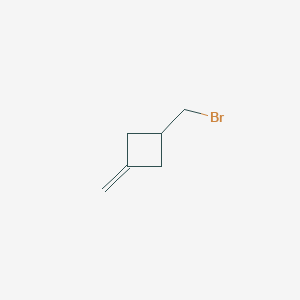
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2721107.png)

